A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium N-chlorobenzenesulfonamide (Chloramine-B)
A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium N-chlorobenzenesulfonamide (Chloramine-B)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Sodium N-chlorobenzenesulfonamide, commonly known as Chloramine-B. This versatile compound serves as a valuable reagent in organic synthesis and as a disinfectant.[1][2][3] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the synthesis and analytical workflows.
Synthesis of Sodium N-chlorobenzenesulfonamide
The synthesis of Chloramine-B is typically achieved through the N-chlorination of benzenesulfonamide (B165840). The most common method involves the reaction of benzenesulfonamide with chlorine gas in an alkaline solution.
Experimental Protocol
A widely utilized method for the preparation of Sodium N-chlorobenzenesulfonamide is as follows:
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Preparation of Sodium Benzenesulfonamide Solution: In a suitable reaction vessel equipped with a stirrer, gradually add 1 mole of benzenesulfonamide to 2-3 moles of a 4-5 N sodium hydroxide (B78521) (NaOH) solution at 298 K (25 °C).[4] Continue stirring until a homogeneous solution is obtained.
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Filtration: Filter the resulting solution to remove any insoluble impurities.
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Chlorination: Heat the filtrate to a temperature range of 338-343 K (65-70 °C).[4] Bubble chlorine gas slowly into the solution over a period of one hour with continuous stirring.
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Reaction Completion and Isolation: After the addition of chlorine is complete, continue stirring the mixture for an additional hour at the same temperature. Following this, heat the mixture to 358 K (85 °C) and filter the hot solution through a Schott's funnel to collect the precipitated product.[4]
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Drying and Purity: The resulting Sodium N-chlorobenzenesulfonamide is then washed, dried, and can be recrystallized from water to achieve high purity.[5] The purity can be assessed by determining the active chlorine content, which is typically around 26-28%.[1]
Synthesis Workflow Diagram
Caption: Chemical synthesis workflow for Sodium N-chlorobenzenesulfonamide.
Characterization of Sodium N-chlorobenzenesulfonamide
The characterization of the synthesized Chloramine-B is crucial to confirm its identity and purity. This is typically achieved through a combination of spectroscopic methods and titrimetric analysis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₅SO₂NClNa | [2] |
| Molar Mass (anhydrous) | 213.62 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Active Chlorine Content | ~28% | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides structural information about the molecule.
The IR spectrum of Sodium N-chlorobenzenesulfonamide exhibits characteristic absorption bands corresponding to its functional groups. The spectra are typically recorded on solid samples as KBr pellets.[5]
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3100 |
| S=O Asymmetric Stretch | ~1350 |
| S=O Symmetric Stretch | ~1160 |
| C=C Aromatic Stretch | ~1450 |
| S-N Stretch | ~940 |
| N-Cl Stretch | ~690 |
Note: The exact positions of the peaks can vary slightly.
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Spectra are typically recorded in D₂O with an internal standard like tetramethylsilane (B1202638) (TMS).[5]
¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) |
| H-2, H-6 (ortho) | ~7.82 |
| H-3, H-4, H-5 (meta, para) | ~7.53 |
¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (ipso) | ~142 |
| C-2, C-6 (ortho) | ~129 |
| C-3, C-5 (meta) | ~132 |
| C-4 (para) | ~127 |
Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.
Titrimetric Analysis for Active Chlorine Content
The determination of the active chlorine content is a critical quality control parameter and is commonly performed by iodometric titration.[2][5]
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Sample Preparation: Accurately weigh a known amount of the synthesized Chloramine-B and dissolve it in distilled water.
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Reaction with Iodide: To this solution, add an excess of 10% potassium iodide (KI) solution and dilute sulfuric acid.[2] The Chloramine-B will oxidize the iodide ions to iodine.
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Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the solution turns a pale yellow color.
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Endpoint Determination: Add a few drops of starch indicator. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.
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Calculation: The active chlorine content can be calculated from the volume of sodium thiosulfate solution used.
Caption: Workflow for the iodometric titration of Chloramine-B.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of Sodium N-chlorobenzenesulfonamide. The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The provided workflows offer a clear visual representation of the key processes involved. Adherence to these methodologies will ensure the reliable preparation and characterization of this important chemical compound.
